An In-Depth Technical Guide to Iodononafluoro-t-butane (CAS: 4459-18-1)
An In-Depth Technical Guide to Iodononafluoro-t-butane (CAS: 4459-18-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodononafluoro-t-butane, also known as perfluoro-t-butyl iodide, is a halogenated organic compound of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural and electronic properties, stemming from the bulky, electron-withdrawing perfluoro-t-butyl group, make it a valuable reagent for the introduction of this sterically demanding moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of iodononafluoro-t-butane, with a focus on providing practical insights and detailed experimental protocols for its use in a research setting.
Introduction: The Significance of the Perfluoro-t-butyl Group
The incorporation of fluorinated functional groups into organic molecules can dramatically alter their physical, chemical, and biological properties. The perfluoro-t-butyl group ((CF₃)₃C-), in particular, offers a unique combination of extreme steric bulk and strong electron-withdrawing character. These attributes can impart enhanced thermal and chemical stability, increased lipophilicity, and altered metabolic profiles to parent molecules. In drug discovery, the introduction of a perfluoro-t-butyl group can lead to improved pharmacokinetic and pharmacodynamic properties. Iodononafluoro-t-butane serves as a key reagent for accessing these valuable perfluoro-t-butylated compounds.
Physicochemical Properties
Iodononafluoro-t-butane is a colorless to light yellow crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 4459-18-1 | - |
| Molecular Formula | C₄F₉I | [2] |
| Molecular Weight | 345.93 g/mol | [2] |
| Melting Point | 60 °C | [3] |
| Boiling Point | 61 °C | [3] |
| Density | 2.116 g/cm³ (estimate) | [3] |
| logP (Octanol/Water) | 3.847 (Crippen Calculated) | [4] |
| Water Solubility | log₁₀WS = -4.54 (Crippen Calculated) | [4] |
| Appearance | Colorless to light yellow crystalline solid | [1] |
Synthesis of Iodononafluoro-t-butane
Conceptual Experimental Protocol: Synthesis of Iodononafluoro-t-butane
Disclaimer: This is a conceptual protocol based on general methods for preparing similar compounds and should be adapted and optimized with appropriate safety precautions.
Objective: To synthesize iodononafluoro-t-butane from a suitable perfluoro-t-butyl precursor.
Materials:
-
Silver(I) perfluoro-t-butoxide (precursor, to be synthesized from perfluoro-t-butanol)
-
Iodine (I₂)
-
Anhydrous, aprotic solvent (e.g., acetonitrile, perfluorodecalin)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk line, round-bottom flasks, condenser, etc.)
-
Purification apparatus (distillation or sublimation setup)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Addition of Reactants: Silver(I) perfluoro-t-butoxide is suspended in the anhydrous aprotic solvent. To this suspension, a stoichiometric amount of iodine is added portion-wise at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by the disappearance of the characteristic color of iodine.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the silver iodide precipitate. The filtrate, containing the desired product, is then carefully concentrated under reduced pressure.
-
Purification: The crude iodononafluoro-t-butane can be purified by distillation or sublimation to yield the final product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of any potential reactive intermediates with atmospheric oxygen or moisture.
-
Anhydrous Solvent: The absence of water is important to avoid side reactions and ensure the stability of the reactants and products.
-
Aprotic Solvent: An aprotic solvent is chosen to avoid any unwanted reactions with the reactants.
-
Portion-wise Addition of Iodine: This helps to control the reaction rate and prevent any potential exotherm.
Caption: Conceptual workflow for the synthesis of Iodononafluoro-t-butane.
Reactivity and Mechanistic Insights
The primary mode of reactivity for iodononafluoro-t-butane is the homolytic cleavage of the carbon-iodine bond to generate the highly stable perfluoro-t-butyl radical ((CF₃)₃C•). This radical is a key intermediate that can participate in a variety of transformations, making iodononafluoro-t-butane a valuable reagent for perfluoro-t-butylation reactions.
Generation of the Perfluoro-t-butyl Radical
The C-I bond in iodononafluoro-t-butane is relatively weak and can be cleaved under various conditions to generate the perfluoro-t-butyl radical. Common methods for radical generation include:
-
Photochemical Initiation: Irradiation with UV or visible light can induce homolysis of the C-I bond.[4]
-
Thermal Initiation: At elevated temperatures, the C-I bond can break to form the radical.
-
Radical Initiators: Chemical initiators such as azobisisobutyronitrile (AIBN) can be used to initiate the radical chain process.
Caption: Generation of the perfluoro-t-butyl radical from iodononafluoro-t-butane.
Radical Reactions
The generated perfluoro-t-butyl radical can undergo several types of reactions, most notably addition to unsaturated systems.
4.2.1. Radical Addition to Alkenes and Alkynes
A general and highly useful application of iodononafluoro-t-butane is the radical addition to alkenes and alkynes. This reaction allows for the direct introduction of the perfluoro-t-butyl group and an iodine atom across the double or triple bond.
General Experimental Protocol: Radical Hydroperfluoroalkylation of Unactivated Alkenes [5]
Objective: To perform the radical addition of iodononafluoro-t-butane to an unactivated alkene.
Materials:
-
Iodononafluoro-t-butane
-
Alkene
-
4-tert-butylcatechol (as a hydrogen atom source)
-
Triethylborane (as a chain transfer agent)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a solution of the alkene in the anhydrous solvent under an inert atmosphere, add 4-tert-butylcatechol and iodononafluoro-t-butane.
-
Initiation: Add triethylborane (typically as a solution in hexane) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by opening the flask to the air. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired hydroperfluoroalkylated product.
Mechanistic Rationale: The reaction proceeds via a radical chain mechanism. Triethylborane acts as a radical initiator. The perfluoro-t-butyl radical then adds to the alkene to form a new carbon-centered radical. This radical can then abstract a hydrogen atom from 4-tert-butylcatechol to yield the final product and regenerate the catechol radical, which continues the chain.
Caption: Simplified mechanism of radical addition to an alkene.
Applications in Drug Discovery and Materials Science
The ability of iodononafluoro-t-butane to serve as a precursor to the sterically demanding and electron-withdrawing perfluoro-t-butyl group makes it a valuable tool in several areas of chemical research.
-
Medicinal Chemistry: The introduction of the perfluoro-t-butyl group can enhance the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation. Its high lipophilicity can also influence the compound's ability to cross cell membranes.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the perfluoro-t-butyl group can lead to agrochemicals with improved efficacy and environmental persistence profiles.
-
Materials Science: The unique properties of the perfluoro-t-butyl group are exploited in the design of advanced materials, including polymers with enhanced thermal stability, chemical resistance, and specific surface properties.
Safety, Handling, and Disposal
Iodononafluoro-t-butane should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Perfluoroalkyl substances may require specialized disposal procedures.[6] Unused or residual material should be quenched carefully. A general procedure for quenching reactive materials involves the slow addition of a protic solvent like isopropanol under an inert atmosphere and at low temperatures to control the reaction.[7][8]
Conclusion
Iodononafluoro-t-butane is a versatile and valuable reagent for the introduction of the unique perfluoro-t-butyl group into organic molecules. Its primary reactivity through the generation of the perfluoro-t-butyl radical enables a range of important chemical transformations, particularly in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in the research laboratory.
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